

A Comprehensive Technical Review of Sophoraflavanone H and Related Flavonostilbenes

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Compound of Interest

Compound Name: *Sophoraflavanone H*

Cat. No.: *B15593414*

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Introduction

Sophoraflavanone H and its related flavonostilbenes represent a unique class of hybrid natural products, integrating the structural motifs of both flavonoids and stilbenes. These compounds, primarily isolated from plants of the *Sophora* genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth literature review of **Sophoraflavanone H** and its closely related analogue, Sophoraflavanone G, focusing on their core biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Due to the limited specific research on **Sophoraflavanone H**, this review will extensively cover the data available for Sophoraflavanone G as a representative and well-studied member of this compound class, while contextualizing the potential of **Sophoraflavanone H**.

Core Biological Activities and Quantitative Data

Sophoraflavanone G, and to a lesser extent **Sophoraflavanone H**, have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The quantitative data for these activities are summarized in the tables below.

Anticancer Activity

Flavonostilbenes have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for **Sophoraflavanone H** and Sophoraflavanone G are presented in Table 1.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Sophoraflavanone H	A549	Lung Carcinoma	~20	[1]
HCT116	Colon Carcinoma	~20	[1]	
MCF-7	Breast Adenocarcinoma	~20	[1]	
HeLa	Cervical Carcinoma	~20	[1]	
HepG2	Hepatocellular Carcinoma	~20	[1]	
Sophoraflavanone G	MDA-MB-231	Triple-Negative Breast Cancer	Not specified	[1]
HL-60	Human Myeloid Leukemia	Not specified	[2]	
KG-1a	Acute Myeloid Leukemia	29.52 ± 3.36 (μg/mL)	[3]	
EoL-1	Eosinophilic Leukemia	13.19 ± 1.10 (μg/mL)	[3]	

Table 1: Anticancer Activity of **Sophoraflavanone H** and Sophoraflavanone G.

Anti-inflammatory Activity

Sophoraflavanone G has been shown to inhibit the production of key inflammatory mediators.

Compound	Cell Line	Inflammatory Stimulus	Inhibited Mediator	IC50/Concentration	Reference
Sophoraflavanone G	RAW 264.7	LPS	PGE2	1-50 μ M	[4]
RAW 264.7	LPS	NO	Not specified	[5]	
BEAS-2B	TNF- α	IL-6, IL-8, MCP-1, CCL5	Not specified	[6]	

Table 2: Anti-inflammatory Activity of Sophoraflavanone G.

Antimicrobial Activity

The antimicrobial potential of Sophoraflavanone G has been evaluated against various pathogens, with Minimum Inhibitory Concentrations (MICs) reported.

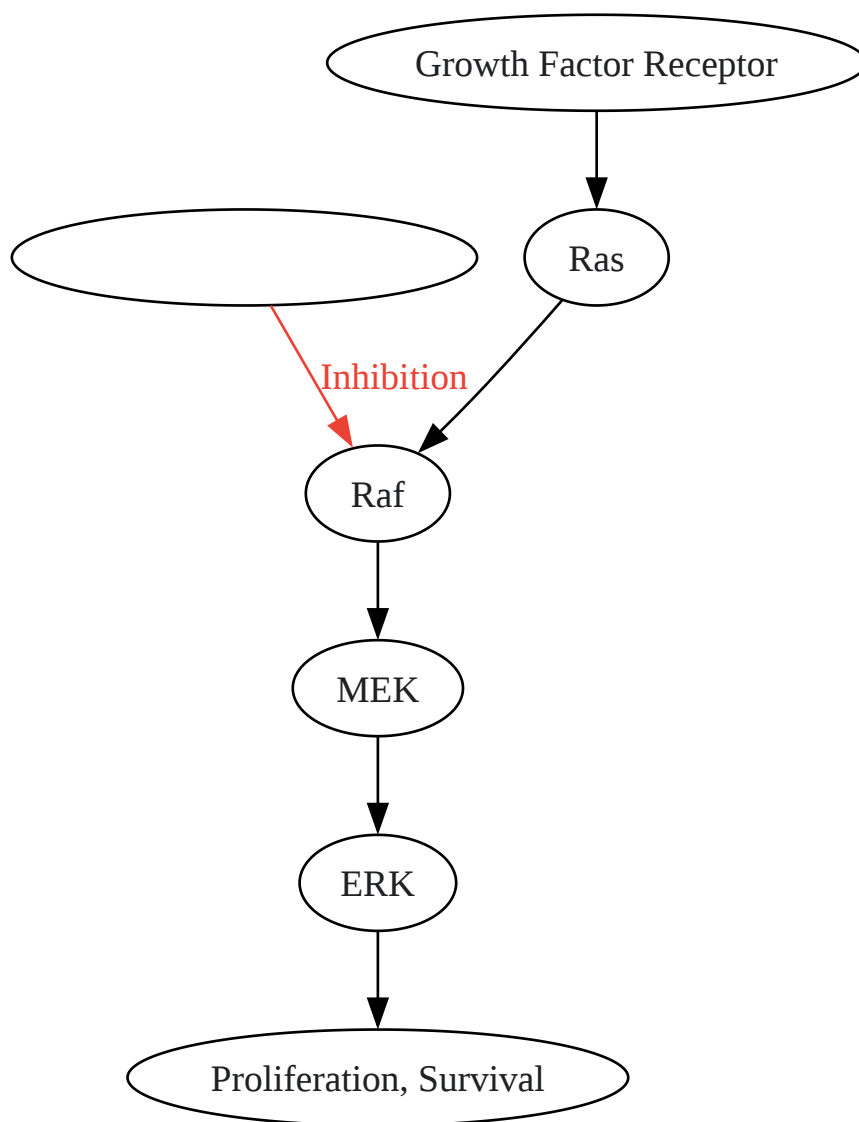
Compound	Microorganism	MIC (μ g/mL)	Reference
Sophoraflavanone G	Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains)	3.13 - 6.25	[2]
Staphylococcus aureus	Not specified	[2]	
Streptococcus mutans (16 strains)	0.5 - 4 (MBC)	[7]	
Listeria monocytogenes	0.98	[8]	
Pseudomonas aeruginosa PAO1	>1000	[8]	

Table 3: Antimicrobial Activity of Sophoraflavanone G.

Signaling Pathways Modulated by Flavonostilbenes

The biological activities of flavonostilbenes are underpinned by their ability to modulate key cellular signaling pathways. The following diagrams illustrate the known mechanisms for Sophoraflavanone G, which are likely to be similar for **Sophoraflavanone H** given their structural resemblance.

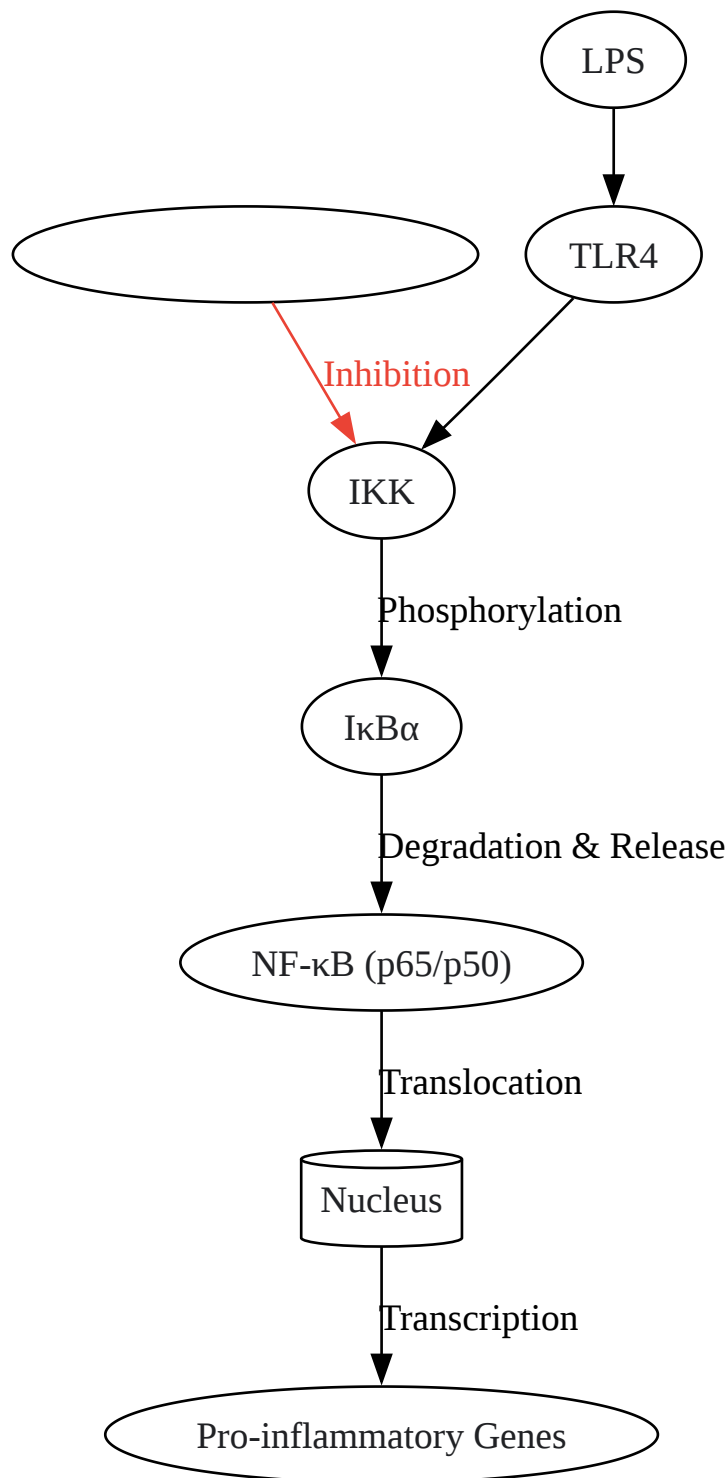
MAPK Signaling Pathway in Cancer



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Caption: Inhibition of the MAPK signaling pathway by Sophoraflavanone G in cancer cells.

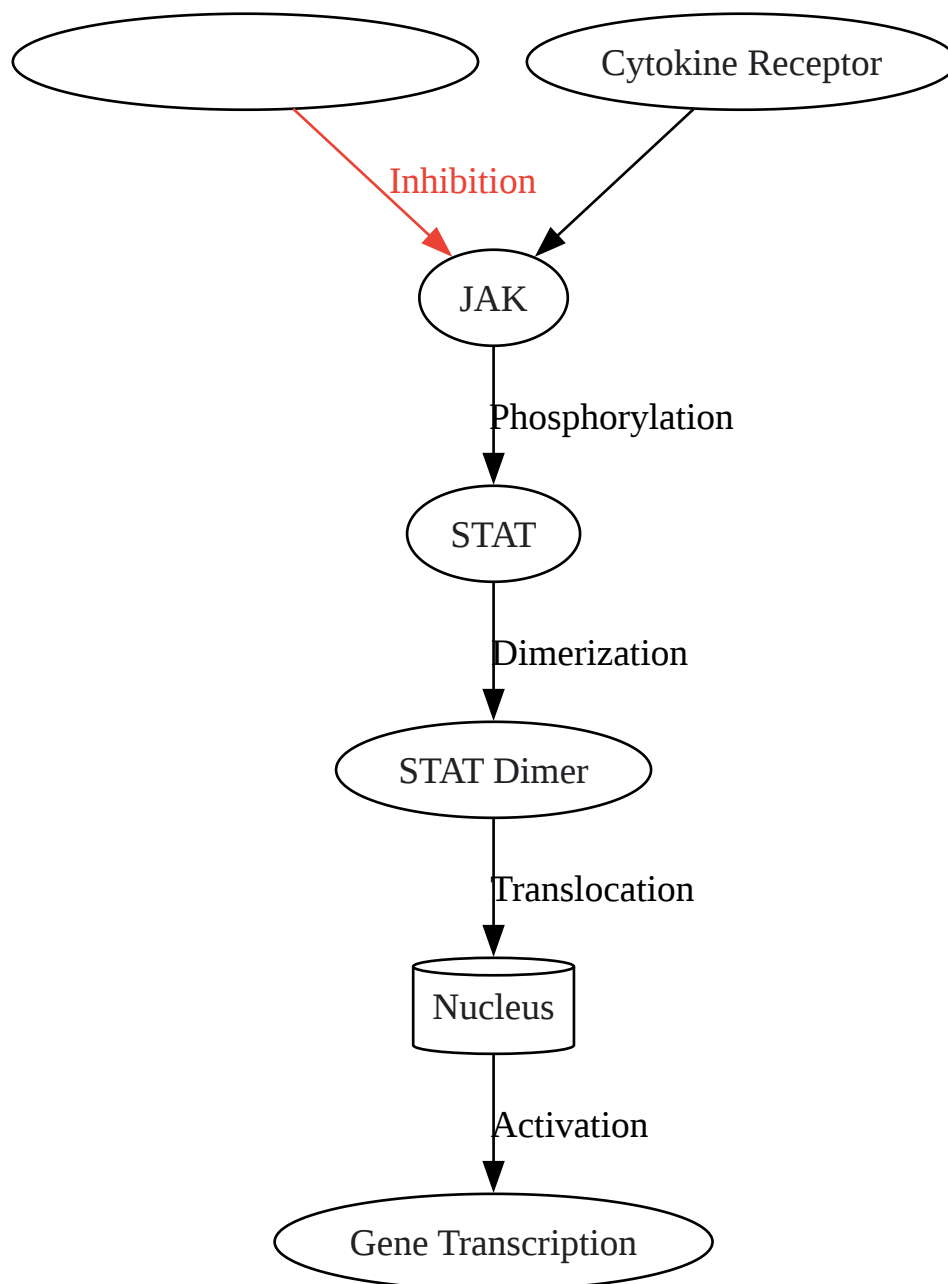
NF- κ B Signaling Pathway in Inflammation



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Caption: Sophoraflavanone G inhibits the NF- κ B pathway, reducing pro-inflammatory gene expression.

STAT Signaling Pathway in Cancer



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Caption: Sophoraflavanone G mediated inhibition of the JAK/STAT signaling pathway in cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of **Sophoraflavanone H** and

related flavonostilbenes.

Isolation and Purification of Sophoraflavanone H

A general protocol for the isolation of flavonostilbenes from Sophora species is as follows:

- **Extraction:** The dried and powdered roots of the Sophora plant are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is repeated multiple times to ensure maximum yield.
- **Partitioning:** The crude extract is concentrated under reduced pressure and then suspended in water. This suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- **Column Chromatography:** The ethyl acetate fraction, which is often rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
- **Further Purification:** Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Sophoraflavanone H**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and Mass Spectrometry.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., **Sophoraflavanone H**) and a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.

- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO or isopropanol.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

- **Cell Lysis:** Cells treated with the flavonostilbene are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:** The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, p38, JNK, IκBα, p65, STAT3).
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available literature strongly supports the therapeutic potential of flavonostilbenes, particularly Sophoraflavanone G, as anticancer, anti-inflammatory, and antimicrobial agents. Their mechanisms of action involve the modulation of critical cellular signaling pathways. While the data for **Sophoraflavanone H** is currently limited, its structural similarity to Sophoraflavanone G suggests that it likely possesses a comparable range of biological activities. The cytotoxic effects of **Sophoraflavanone H** against several cancer cell lines have been demonstrated, indicating its promise as a lead compound for drug development.^[1]

Future research should focus on a more comprehensive evaluation of the biological activities of **Sophoraflavanone H**. This includes detailed studies on its anti-inflammatory and antimicrobial properties, as well as a thorough investigation of the specific signaling pathways it modulates. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of **Sophoraflavanone H**. Comparative studies between **Sophoraflavanone H** and G would also be invaluable in elucidating structure-activity relationships and identifying the more potent analogue for further development. The unique hybrid structure of flavonostilbenes offers a promising scaffold for the design and synthesis of novel therapeutic agents with improved efficacy and safety.

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References

- 1. Chemical constituents of *Sophora flavescens* Ait. and cytotoxic activities of two new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 3. Sophoraflavanone G from *Phit-Sanat* (*Sophora Exigua* Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sophoraflavanone G, a prenylated flavonoid from *Sophora flavescens*, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of Sophoraflavanone G by Inhibiting TNF- α -Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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